molecular formula C8H16 B14752828 3,4,4-Trimethylpent-1-ene CAS No. 564-03-4

3,4,4-Trimethylpent-1-ene

Cat. No.: B14752828
CAS No.: 564-03-4
M. Wt: 112.21 g/mol
InChI Key: BOPVNOMJIDZBQB-UHFFFAOYSA-N
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Description

3,4,4-Trimethylpent-1-ene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 3,4,4-Trimethyl-1-pentene .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4-Trimethylpent-1-ene can be synthesized through various methods. One common approach involves the catalytic hydroformylation of branched alkenes. This process typically employs a rhodium catalyst and involves the addition of hydrogen and carbon monoxide to the alkene, resulting in the formation of aldehydes .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic cracking of hydrocarbons. This method involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethylpent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

3,4,4-Trimethylpent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylpent-1-ene involves its interaction with various molecular targets and pathways. For example, in catalytic hydroformylation, the compound interacts with a rhodium catalyst, leading to the formation of an alkyl-rhodium intermediate. This intermediate then undergoes further reactions to produce aldehydes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethylpent-2-ene
  • 3,3,4-Trimethylpent-1-ene
  • 2,2,3-Trimethylpent-3-ene

Uniqueness

3,4,4-Trimethylpent-1-ene is unique due to its specific branching and the position of the double bond. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

3,4,4-trimethylpent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6-7H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPVNOMJIDZBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334717
Record name 1-Pentene, 3,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-03-4
Record name 1-Pentene, 3,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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